molecular formula C27H30F2N4O4 B11932315 2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate

2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate

Cat. No.: B11932315
M. Wt: 512.5 g/mol
InChI Key: QPQCUHGYCQYPSP-KGQXAQPSSA-N
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Description

2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as fluorine atoms, a pyridine ring, and an indazole moiety. These features contribute to its distinct chemical properties and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate typically involves multiple steps, including the formation of key intermediates and the introduction of fluorine atoms. The process may start with the preparation of the indazole and pyridine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups, such as reducing ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.

Scientific Research Applications

2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in preclinical studies.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide
  • 2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of fluorine atoms, indazole, and pyridine rings contributes to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H30F2N4O4

Molecular Weight

512.5 g/mol

IUPAC Name

2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate

InChI

InChI=1S/C27H28F2N4O3.H2O/c1-17(2)24(31-26(35)27(3,28)29)25(18-8-6-5-7-9-18)36-21-11-12-22-19(14-21)15-30-33(22)20-10-13-23(34)32(4)16-20;/h5-17,24-25H,1-4H3,(H,31,35);1H2/t24-,25+;/m1./s1

InChI Key

QPQCUHGYCQYPSP-KGQXAQPSSA-N

Isomeric SMILES

CC(C)[C@H]([C@H](C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F.O

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F.O

Origin of Product

United States

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